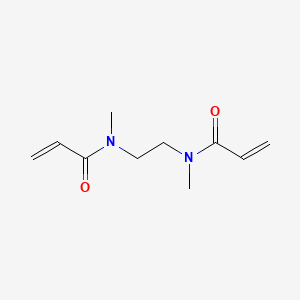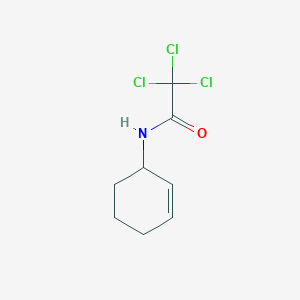
N,N'-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) is an organic compound characterized by its unique structure, which includes two N-methylprop-2-enamide groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) typically involves the reaction of ethane-1,2-diamine with N-methylprop-2-enamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which N,N’-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol dimethacrylate: Used in polymer production and has similar structural features.
N,N’-Diisopropylethylenediamine: Another compound with an ethane-1,2-diyl linker but different functional groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-methylprop-2-enamide) is unique due to its specific combination of functional groups and the ethane-1,2-diyl linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
60134-80-7 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl(prop-2-enoyl)amino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C10H16N2O2/c1-5-9(13)11(3)7-8-12(4)10(14)6-2/h5-6H,1-2,7-8H2,3-4H3 |
InChI Key |
MOQMRGBGUDWXKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)C=C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)

![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)

![N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14605296.png)

![7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14605309.png)
![1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl-](/img/structure/B14605319.png)


![1-Methyl-3-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14605340.png)

